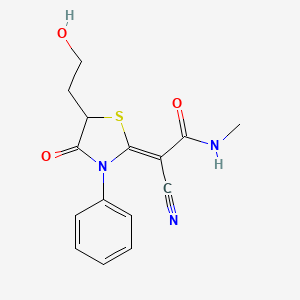
(1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate is a synthetic compound that has been widely used in scientific research applications. It belongs to the class of isoindolinone derivatives and has shown promising results in various studies related to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate has been extensively used in scientific research applications. It has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in several diseases, including cancer. Therefore, the inhibition of HDACs by (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate has been investigated as a potential therapeutic strategy for cancer treatment.
Wirkmechanismus
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. The inhibition of HDACs by (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate leads to the accumulation of acetylated histones, resulting in the activation of gene expression. This mechanism has been shown to be effective in inducing apoptosis in cancer cells and has been investigated as a potential therapeutic strategy for cancer treatment.
Biochemical and Physiological Effects:
(1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate in lab experiments include its potent inhibitory activity against HDACs, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, there are some limitations to its use. For example, (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate may exhibit off-target effects, which may complicate the interpretation of experimental results. In addition, the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the use of (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its use as a tool for studying the role of HDACs in gene expression and disease. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
In conclusion, (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate is a synthetic compound that has shown promising results in various scientific research applications. Its potent inhibitory activity against HDACs, ability to induce apoptosis in cancer cells, and anti-inflammatory activity make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate involves the reaction of 2-aminobenzoic acid with tert-butyl isocyanide and phosgene. The reaction takes place in the presence of a catalyst and yields the desired product in good yield. This method has been optimized and improved over the years, and several modifications have been made to enhance the yield and purity of the product.
Eigenschaften
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-19(2,3)13-10-8-12(9-11-13)18(23)24-20-16(21)14-6-4-5-7-15(14)17(20)22/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFJQMUKZUJBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2845831.png)
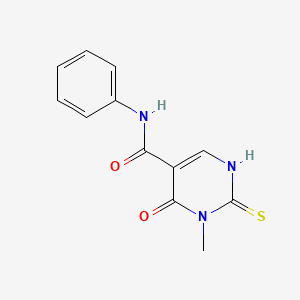
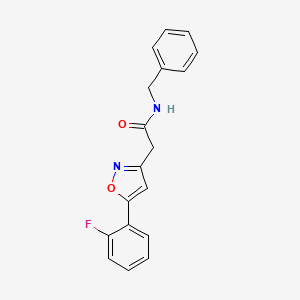

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2845836.png)
![2-[(2-Ethenylpyrazol-3-yl)methyl-[(2-methylfuran-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2845837.png)
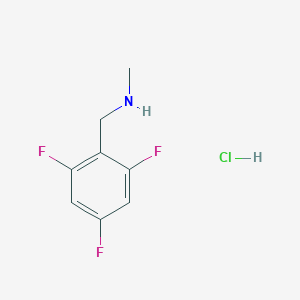
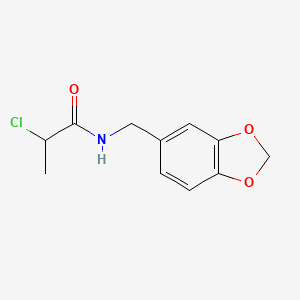
![3-(furan-2-ylmethyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845843.png)
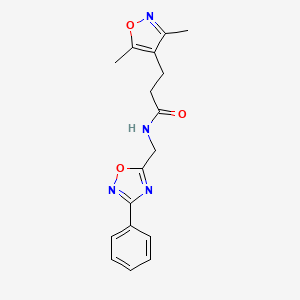
![N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2845846.png)
